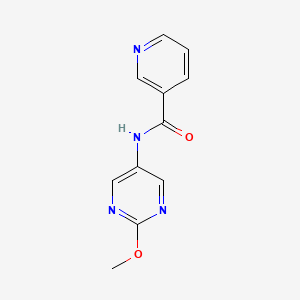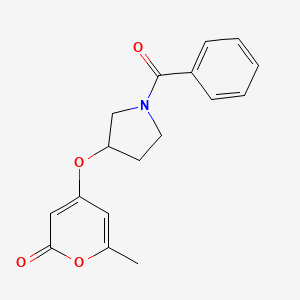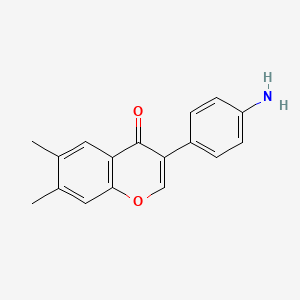
(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl) -2-pyrazolines have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of new 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl) -2-pyrazolines have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2,5-Dimethylfuran is reported to be a clear yellow oily liquid with an aromatic caustic odor . It is highly flammable and insoluble in water .
科学的研究の応用
Multistep Synthesis and Heteroannulation Reactions
One significant area of research is the development of methodologies for the synthesis of complex molecules through multistep reactions. For example, the synthesis of dimethyl sulfomycinamate, a product related to the sulfomycin family of thiopeptide antibiotics, demonstrates the capability of organic synthesis to produce highly functionalized compounds via Bohlmann-Rahtz heteroannulation. This process involves a series of reactions that result in the formation of 2,3,6-trisubstituted pyridines with total regiocontrol, showcasing the potential of complex organic syntheses in drug development and chemical biology (Bagley et al., 2005).
Crystal Structure and DFT Study
The crystal structure analysis and density functional theory (DFT) studies of compounds provide insights into their molecular configuration, which is crucial for understanding their physical and chemical properties. For instance, the analysis of boric acid ester intermediates with benzene rings through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction reveals detailed information on their molecular structure. DFT calculations allow for the comparison with experimental data, offering a deeper understanding of the compound's behavior and its electronic properties. Such studies are fundamental in materials science for the design of new molecules with tailored properties for specific applications (Huang et al., 2021).
Antimicrobial and Antimycobacterial Activities
Research into the antimicrobial and antimycobacterial activities of novel compounds is vital for the development of new therapeutic agents. The synthesis and evaluation of novel compounds, such as those derived from nicotinic acid hydrazide, indicate the potential for discovering new treatments against bacterial infections. These studies not only contribute to the field of medicinal chemistry but also address the growing concern of antibiotic resistance, highlighting the importance of ongoing research in finding effective antimicrobial agents (R.V.Sidhaye et al., 2011).
Organogelation and Thermal Properties
The study of organogelation behavior and thermal properties of supramolecular polymer networks introduces an application in materials science, where compounds like "(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone" could potentially play a role. Research in this area focuses on the synthesis and characterization of novel materials that can undergo sol-gel transitions, possess high crystallinity, and exhibit specific thermal behaviors. Such materials have potential applications in drug delivery systems, as sensors, or in the development of novel responsive materials (Nakamura et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-6-11(9(2)17-8)12(14)13-5-4-10(7-13)18(3,15)16/h6,10H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVKXXVJBZEHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2891589.png)
![2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2891590.png)
![N-isopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2891591.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2891593.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2891594.png)
![2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2891595.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide](/img/structure/B2891597.png)



![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2891605.png)
